5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
CAS No.: 1009191-86-9
Cat. No.: VC11790558
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009191-86-9 |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
| Standard InChI | InChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) |
| Standard InChI Key | AVYZODVETQNZRF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A phenolic core substituted with a methoxy group at the 5-position.
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A pyrazole ring linked to the phenolic core at the 2-position.
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A 4-methoxyphenoxy group attached to the pyrazole’s 4-position.
This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational modeling studies. The presence of multiple oxygen-containing groups (methoxy and phenolic hydroxyl) confers polarity, while the pyrazole contributes to aromatic stabilization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.352 g/mol |
| CAS Number | 1095913-11-3 |
| IUPAC Name | 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol |
| Topological Polar Surface Area | 84.6 Ų (calculated) |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 3250 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=C aromatic stretching).
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NMR: ¹H NMR signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 12.1 ppm (pyrazole NH).
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Mass Spectrometry: Molecular ion peak observed at m/z 326.35 (M⁺), with fragmentation patterns consistent with cleavage at the ether linkages.
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically employs a multi-step strategy involving:
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Etherification: Coupling 4-methoxyphenol with a pyrazole precursor under Mitsunobu conditions to form the phenoxy-pyrazole intermediate.
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Phenol Functionalization: Introducing the methoxy and hydroxyl groups via nucleophilic aromatic substitution.
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Cyclization: Facilitating pyrazole ring closure using hydrazine derivatives.
A critical advancement involves the Suzuki–Miyaura cross-coupling reaction, which enables efficient carbon-carbon bond formation between the phenolic and pyrazole components. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (80°C, inert atmosphere) achieve yields exceeding 65%.
Industrial-Scale Production Challenges
Scaling synthesis presents challenges:
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Purification Complexity: The compound’s polarity necessitates advanced chromatographic techniques (e.g., preparative HPLC).
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Catalyst Recovery: Palladium residues must be minimized to meet pharmaceutical-grade purity standards.
Biological Activities and Mechanistic Insights
Enzyme Modulation
The compound demonstrates dose-dependent inhibition of pyruvate dehydrogenase kinase (PDK), a key regulator of glucose metabolism. By suppressing PDK activity, it promotes pyruvate entry into the citric acid cycle, enhancing mitochondrial ATP production. This mechanism aligns with therapeutic strategies for metabolic syndromes and cancers reliant on aerobic glycolysis.
Cytotoxic Profiling
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In Vitro Studies: IC₅₀ values of 12.3 μM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3 activation.
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Selectivity Index: 8-fold higher toxicity to cancer cells vs. non-malignant fibroblasts (NIH/3T3), suggesting tumor-specific targeting.
Applications in Medicinal Chemistry and Materials Science
Therapeutic Development
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Antidiabetic Agents: PDK inhibition enhances insulin sensitivity in preclinical models.
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Oncology: Synergistic effects observed with chemotherapeutics (e.g., doxorubicin) in overcoming multidrug resistance.
Materials Innovation
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Polymer Additives: Improves thermal stability of polyesters (Tg increased by 15°C at 5% w/w loading).
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Coating Agents: Enhances UV resistance in epoxy resins due to phenolic antioxidant activity.
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol | Pyrazole-phenolic hybrid, dual methoxy | PDK inhibition, anticancer |
| Resveratrol | Stilbene backbone | SIRT1 activation, antioxidant |
| Curcumin | Diarylheptanoid | NF-κB inhibition, anti-inflammatory |
This compound’s pyrazole ring distinguishes it from natural polyphenols, enabling stronger enzyme binding via nitrogen-mediated interactions.
Future Research Directions
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Pharmacokinetic Optimization: Improve oral bioavailability through prodrug formulations (e.g., acetylated hydroxyl groups).
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Target Identification: Employ CRISPR-Cas9 screens to elucidate off-target effects.
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Nanoparticle Delivery: Encapsulation in lipid-based carriers to enhance tumor penetration.
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